molecular formula C21H22FN5O4S B11154514 3-(4-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4-oxobutyl)-1,2,3-benzotriazin-4(3H)-one

3-(4-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4-oxobutyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11154514
M. Wt: 459.5 g/mol
InChI Key: ZGOZVLYLHQEXEL-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. Its systematic name is 3-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4H-chromen-4-one

    Molecular Formula: C₁₉H₁₇FN₂O₄S

    Average Mass: 388.413 Da

    Monoisotopic Mass: 388.089294 Da

    ChemSpider ID: 2087926

Preparation Methods

The synthetic routes for this compound involve the following steps:

    Sulfonation: Introduction of the sulfonyl group (SO₂) to the piperazine ring.

    Chromone Formation: Cyclization of the sulfonylated piperazine with a chromone precursor.

    Oxobutyl Addition: Addition of an oxobutyl group to the chromone ring.

Industrial production methods may vary, but these steps form the core of its synthesis.

Chemical Reactions Analysis

    Oxidation: The chromone ring can undergo oxidation reactions.

    Reduction: Reduction of the sulfonyl group is possible.

    Substitution: The piperazine nitrogen can participate in substitution reactions.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides). Major products depend on reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its effects.

Properties

Molecular Formula

C21H22FN5O4S

Molecular Weight

459.5 g/mol

IUPAC Name

3-[4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H22FN5O4S/c22-16-7-9-17(10-8-16)32(30,31)26-14-12-25(13-15-26)20(28)6-3-11-27-21(29)18-4-1-2-5-19(18)23-24-27/h1-2,4-5,7-10H,3,6,11-15H2

InChI Key

ZGOZVLYLHQEXEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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